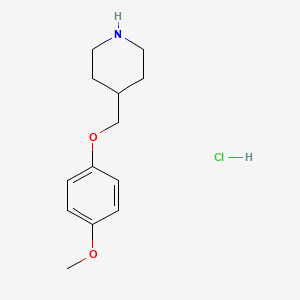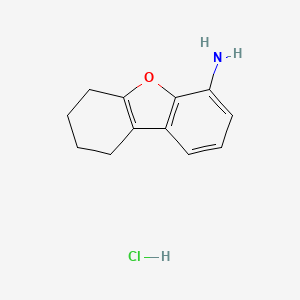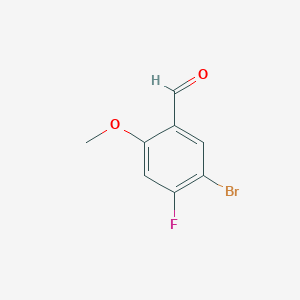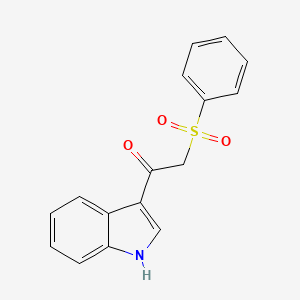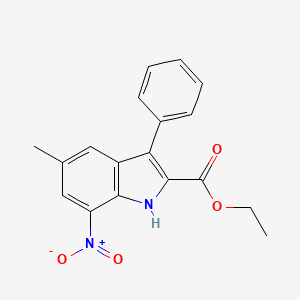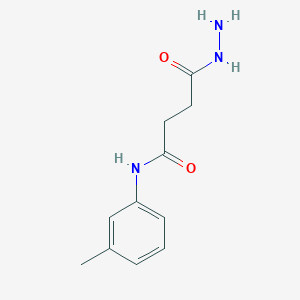![molecular formula C13H20N2 B1324644 [3-(3-Phenylpyrrolidin-1-yl)propyl]amine CAS No. 924845-33-0](/img/structure/B1324644.png)
[3-(3-Phenylpyrrolidin-1-yl)propyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol. It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of compounds similar to “[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” involves the coupling reaction of starting carboxylic acids with appropriate amines . The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in these compounds and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis
The molecular structure of “[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” consists of a phenyl group attached to a pyrrolidine ring via a propyl chain. The pyrrolidine ring is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving “[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” and similar compounds have been studied for their anticonvulsant activity . The presence of the pyrrolidine-2,5-dione ring is important but not indispensable to retain anticonvulsant activity .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis : The compound and its derivatives have been used in chemical synthesis. For instance, Črček et al. (2012) described the parallel synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, which are synthesized from itaconic acid. This process involves a five-step transformation followed by parallel amidation to afford the corresponding carboxamides in good overall yields (Črček et al., 2012).
Enantiodivergent Synthesis : Camps et al. (2007) described an enantiodivergent preparation of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one and its derivatives, using chiral auxiliary in a diastereoselective reaction (Camps et al., 2007).
Pharmaceutical Chemistry : Zhmurenko et al. (2019) synthesized new 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity. They designed these compounds from racetam structures and studied their structure-activity relationship (Zhmurenko et al., 2019).
Medicinal Chemistry : Duan et al. (2019) reported the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists, with potential therapeutic applications. They employed structure-based design and relationship studies for their synthesis (Duan et al., 2019).
Antitumor and Antimicrobial Research : Azmy et al. (2018) conducted a microwave-assisted synthesis of novel antitumor and antimicrobial hydroxypyrrolidin2-ones. They used eco-friendly methods and confirmed the structural formula of the products through spectroscopic characterizations (Azmy et al., 2018).
Anticonvulsant and Antinociceptive Activities : Obniska et al. (2020) synthesized new propanamides and butanamides with significant anticonvulsant and antinociceptive activities. They studied their structure-activity relationship and suggested potential mechanisms of action (Obniska et al., 2020).
Eigenschaften
IUPAC Name |
3-(3-phenylpyrrolidin-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-8-4-9-15-10-7-13(11-15)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWBNKZIXYWKTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Phenylpyrrolidin-1-yl)propyl]amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

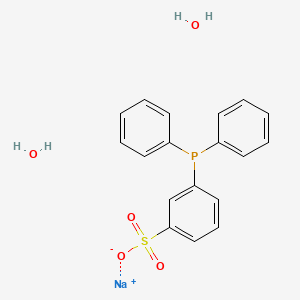
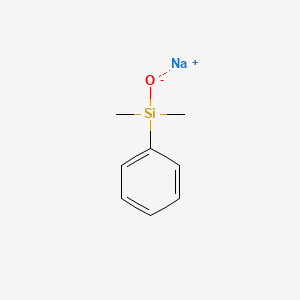
![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)
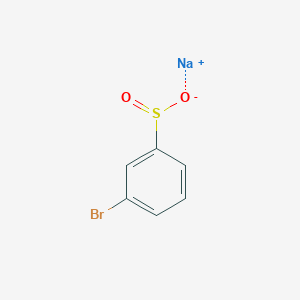
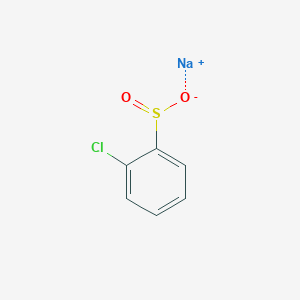
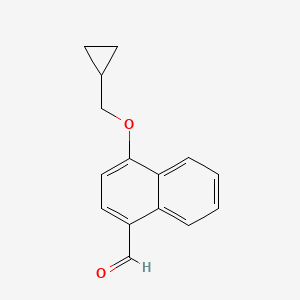
![(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1324581.png)
